(1-cyclopropylazetidin-3-yl)methanol is a chemical compound that belongs to the class of azetidines, which are four-membered heterocycles containing nitrogen. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development. Its structure features a cyclopropyl group attached to an azetidine ring, which is further substituted with a hydroxymethyl group.
The compound can be classified under organic compounds, specifically as a secondary amine and alcohol. It is synthesized through various organic reactions, often involving cyclization and functional group modifications. The compound's relevance is highlighted in research focused on selective estrogen receptor modulators and inhibitors of specific protein interactions, particularly in the context of cancer therapy .
The synthesis of (1-cyclopropylazetidin-3-yl)methanol typically involves several key steps:
The synthesis may utilize various techniques such as:
(1-cyclopropylazetidin-3-yl)methanol can participate in various chemical reactions:
Reactions involving this compound are typically carried out under controlled temperatures and atmospheres (e.g., inert gas environments) to prevent side reactions and ensure selectivity.
The mechanism of action for (1-cyclopropylazetidin-3-yl)methanol primarily relates to its interaction with biological targets such as receptors or enzymes. It may modulate signaling pathways by acting as an inhibitor or agonist, depending on its structural conformation and the presence of specific substituents.
Research indicates that compounds with similar structures often exhibit activity against certain cancer cell lines or may influence splicing mechanisms in RNA biology . Quantitative data regarding binding affinities and biological efficacy are critical for understanding its potential therapeutic applications.
Relevant physicochemical properties such as logP (partition coefficient), pKa (acid dissociation constant), and TPSA (topological polar surface area) are essential for predicting bioavailability and pharmacokinetics .
(1-cyclopropylazetidin-3-yl)methanol has potential applications in:
Its unique structural features make it a valuable compound for further exploration in drug discovery programs aimed at treating various health conditions.
The compound is systematically named (1-cyclopropylazetidin-3-yl)methanol, reflecting its core azetidine ring (4-membered nitrogen heterocycle) substituted at the N1 position with a cyclopropyl group and at the C3 position with a hydroxymethyl (–CH₂OH) moiety. Its molecular formula is C₇H₁₃NO (molecular weight: 127.19 g/mol), as confirmed by high-resolution mass spectrometry [1]. Key structural identifiers include:
C1CC1N2CC(C2)CO
FKYPOPAUZNYKGL-UHFFFAOYSA-N
OC[CH]1CN(CC1)C2CC2
The azetidine ring adopts a puckered conformation to minimize angle strain, while the cyclopropyl group imposes significant steric constraints on the nitrogen atom, affecting its inversion dynamics and electronic properties.
Experimental data on melting point and density are unavailable in the literature. However, computational predictions and structural analogs suggest:
Table 1: Physicochemical Profile
Property | Value/Description |
---|---|
Molecular Formula | C₇H₁₃NO |
Molecular Weight | 127.19 g/mol |
Predicted LogP | -0.18 (Moderate hydrophilicity) |
Predicted CCS (Ų) | 125.2 ([M+H]+) |
Storage Temperature | +4°C |
NMR Spectroscopy (predicted based on structural analogs):
IR Spectroscopy:
Mass Spectrometry:
Table 2: Key ¹H NMR Assignments
Proton Environment | δ (ppm) | Multiplicity |
---|---|---|
Azetidine N–CH₂ | 2.80–3.10 | Multiplet |
–CH₂OH | 3.50–3.70 | Multiplet |
Azetidine C3–H | 2.40–2.60 | Multiplet |
Cyclopropyl CH₂ | 0.40–0.80 | Multiplet |
The cyclopropyl group imposes high ring strain (115 kJ/mol), restricting rotation around the N–cyclopropyl bond. This results in two dominant conformers:
Density functional theory (DFT) calculations indicate a ~3 kcal/mol energy difference favoring the pseudoequatorial conformer. The hydroxymethyl group adopts a gauche orientation relative to the azetidine ring to stabilize intramolecular hydrogen bonding with the nitrogen lone pair [4] [5].
(1-Cyclopropylazetidin-3-yl)methanol exhibits distinct properties compared to positional isomers:
Table 3: Structural Comparison of Key Derivatives
Compound | Molecular Formula | Key Structural Features |
---|---|---|
(1-Cyclopropylazetidin-3-yl)methanol | C₇H₁₃NO | C3 hydroxymethyl, puckered azetidine ring |
(1-Cyclopropylazetidin-2-yl)methanol | C₇H₁₃NO | C2 hydroxymethyl, reduced N-strain |
[1-(4-Methylpyridin-3-yl)cyclopropyl]methanol | C₁₀H₁₃NO | Aromatic π-system, no heterocyclic N |
The C3-substituted isomer’s hydrogen-bonding capacity and conformational rigidity make it a more versatile synthon for pharmaceutical applications, such as estrogen receptor modulators, though its metabolic stability is lower than C2 analogs [3] [6].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3